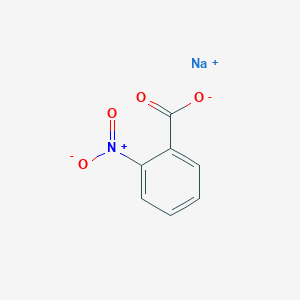

Sodium nitrobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDBDKITOXSHCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182789 | |

| Record name | Sodium nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28605-72-3 | |

| Record name | Sodium nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Sodium 3-Nitrobenzoate: A Technical Guide

Introduction

Sodium 3-nitrobenzoate (CAS No. 827-95-2) is a versatile organic salt that serves as a critical intermediate in a variety of industrial and research applications.[1][2][3] Its molecular structure, featuring both a nitro group and a carboxylate group on a benzene ring, imparts unique reactivity that makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of sodium 3-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Sodium 3-nitrobenzoate typically appears as a white to light yellow crystalline powder.[1][4][6] It is soluble in water and exhibits high thermal stability, with a melting point recorded as being above 300°C.[1][5]

| Property | Value | Source |

| Molecular Formula | C₇H₄NNaO₄ | [1] |

| Molecular Weight | 189.10 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystalline powder | [4][6][7] |

| Melting Point | >300°C | [1][5] |

| Solubility | Soluble in water (10.9 g/L) | [1][3][5] |

| Purity (Typical) | ≥95.0% to ≥99% (by HPLC) | [1][8] |

| CAS Number | 827-95-2 | [1][5] |

Synthesis of Sodium 3-Nitrobenzoate

The most common and straightforward method for synthesizing sodium 3-nitrobenzoate is through the neutralization of 3-nitrobenzoic acid with a sodium base, such as sodium hydroxide or sodium carbonate.[4] This acid-base reaction is typically high-yielding and results in the formation of the sodium salt and water.

Synthesis Workflow

Caption: General workflow for the synthesis of sodium 3-nitrobenzoate.

Experimental Protocol: Neutralization

This protocol describes the synthesis of sodium 3-nitrobenzoate from 3-nitrobenzoic acid and sodium hydroxide.

-

Preparation of Reactants :

-

Accurately weigh a molar equivalent of 3-nitrobenzoic acid (C₇H₅NO₄, M.W. 167.12 g/mol ).

-

Prepare a stoichiometric 1M solution of sodium hydroxide (NaOH, M.W. 40.00 g/mol ) in deionized water.

-

-

Dissolution :

-

Dissolve the weighed 3-nitrobenzoic acid in a suitable solvent, such as ethanol or an ethanol/water mixture, in a reaction flask equipped with a magnetic stirrer. Gentle heating may be applied to facilitate dissolution.

-

-

Neutralization Reaction :

-

While stirring the 3-nitrobenzoic acid solution at room temperature, slowly add the 1M sodium hydroxide solution dropwise.

-

Monitor the pH of the reaction mixture. Continue adding the NaOH solution until a neutral pH (approx. 7.0) is achieved and stable. The reaction is exothermic and may require cooling to maintain room temperature.

-

-

Product Isolation :

-

Once the reaction is complete, remove the solvent from the resulting clear solution using a rotary evaporator under reduced pressure. This will yield the crude sodium 3-nitrobenzoate salt.

-

-

Purification :

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

-

Role as a Chemical Intermediate

Sodium 3-nitrobenzoate is not typically an end-product but rather a key building block. Its functional groups can be further modified. For instance, the nitro group can be reduced to an amine (3-aminobenzoate), a precursor for various dyes and pharmaceuticals.[9]

Caption: Applications of sodium 3-nitrobenzoate as a chemical intermediate.

Characterization Data

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized sodium 3-nitrobenzoate.

Spectroscopic Analysis

4.1.1. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups. The formation of the sodium salt is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of strong asymmetric and symmetric stretches of the carboxylate anion (COO⁻).

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H | 3100 - 3000 | Stretching vibration |

| Asymmetric NO₂ | ~1550 | Strong stretching vibration |

| Symmetric NO₂ | ~1350 | Strong stretching vibration |

| Asymmetric COO⁻ | 1610 - 1550 | Carboxylate stretch (replaces C=O) |

| Symmetric COO⁻ | 1440 - 1360 | Carboxylate stretch |

Note: Data are derived from typical values for nitroaromatics and sodium carboxylates.[10][11]

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | D₂O | Aromatic protons typically appear between 7.5 and 8.8 ppm. |

| ¹³C NMR | Polysol | Aromatic carbons appear between 120 and 150 ppm, with the carboxylate carbon (COO⁻) appearing further downfield (>165 ppm). |

Note: Solvent information is based on available spectral data for m-nitrobenzoic acid, sodium salt.[12]

Purity Assessment

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of sodium 3-nitrobenzoate.

-

Protocol Overview : A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm). The purity is calculated based on the area percentage of the main peak corresponding to the product. Commercial grades often specify a purity of ≥95% or higher.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. Sodium 3-nitrobenzoate | 827-95-2 [chemicalbook.com]

- 3. SODIUM NITROBENZOATE - Ataman Kimya [atamanchemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Sodium 3-nitrobenzoate CAS#: 827-95-2 [m.chemicalbook.com]

- 6. Sodium 3-nitrobenzoate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Sodium 3-nitrobenzoate, 94%, may contain up to ca 10% water 500 g | Request for Quote [thermofisher.com]

- 8. Best Sodium 3-Nitrobenzoate Manufacturer and Factory | Medipharm [hbmedipharm.com]

- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. brainly.com [brainly.com]

- 11. Benzoic acid, sodium salt [webbook.nist.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

In-Depth Technical Guide to the Physicochemical Properties of Sodium 4-Nitrobenzoate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium 4-nitrobenzoate crystals. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical techniques.

Chemical Identity and Physical Properties

Sodium 4-nitrobenzoate is the sodium salt of 4-nitrobenzoic acid. It typically appears as a white to pale yellow crystalline powder.

| Property | Value | Source |

| Molecular Formula | C₇H₄NNaO₄ | [1][2][3] |

| Molecular Weight | 189.10 g/mol | [1][2] |

| CAS Number | 3847-57-2 | [1] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Synthesis of Sodium 4-Nitrobenzoate Crystals

A common and efficient method for the synthesis of sodium 4-nitrobenzoate is the neutralization of 4-nitrobenzoic acid with a sodium base.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-nitrobenzoic acid in acetone.

-

Neutralization: Add a stoichiometric amount of sodium hydroxide solution to the acetone solution at 20°C.

-

Crystallization: The sodium 4-nitrobenzoate will precipitate out of the solution.

-

Isolation and Purification: The resulting crystals can be collected by filtration, washed with a small amount of cold acetone, and dried under vacuum to yield the final product. A reported yield for this method is 97%.

Spectroscopic Properties

Spectroscopic analysis is fundamental to the identification and characterization of sodium 4-nitrobenzoate.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 4,4-dinitrophenylbenzoate, a related compound, shows strong stretching absorptions for the ester C=O and C-O bonds at 1752 cm⁻¹ and 1195 cm⁻¹, respectively. The symmetric and asymmetric stretching vibrations of the nitro groups are observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of sodium 4-nitrobenzoate in a deuterated solvent, such as D₂O.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Referencing: Calibrate the chemical shifts to the residual solvent signal (e.g., D₂O at 4.79 ppm).

Crystalline Structure

The three-dimensional arrangement of atoms and molecules in the crystal lattice is determined by X-ray crystallography. This technique provides precise information on unit cell dimensions, bond lengths, and bond angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of sodium 4-nitrobenzoate suitable for X-ray diffraction, for example, by slow evaporation of a saturated aqueous solution.

-

Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages.

Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and decomposition of sodium 4-nitrobenzoate crystals. For the related 4-nitrobenzoic acid, thermal decomposition is characterized as a single n-order reaction. The peak decomposition temperatures for p-nitrobenzoic acid occur around 205°C.

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the crystalline sample (typically 3-5 mg) into an alumina crucible.

-

Instrumentation: Use a simultaneous TGA-DSC instrument.

-

Analysis Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-400 °C).

-

Data Analysis: Analyze the resulting TGA (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves to determine decomposition temperatures, mass loss percentages, and enthalpy changes.

References

Sodium nitrobenzoate isomers structural differences

An In-depth Technical Guide to the Structural Differences of Sodium Nitrobenzoate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an aromatic compound, exists in three distinct isomeric forms: sodium 2-nitrobenzoate (ortho-), sodium 3-nitrobenzoate (meta-), and sodium 4-nitrobenzoate (para-). These isomers serve as crucial organic intermediates in a multitude of industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The strategic placement of the nitro group (—NO₂) in relation to the sodium carboxylate group (—COONa) on the benzene ring fundamentally dictates the molecule's physicochemical properties, reactivity, and ultimately its suitability for specific synthetic pathways. This guide provides a detailed examination of the structural distinctions between these isomers, supported by comparative data, experimental methodologies, and logical workflows.

The core structural difference lies in the substitution pattern on the benzene ring. The ortho-isomer features adjacent functional groups, the meta-isomer has them separated by one carbon atom, and in the para-isomer, they are positioned on opposite sides of the ring. This seemingly simple variation leads to significant differences in electronic effects, steric hindrance, and molecular symmetry, which are explored in detail throughout this document.

Caption: Molecular structures of the three this compound isomers.

Comparative Physicochemical Properties

The isomeric position of the nitro group directly influences the physical and chemical properties of the sodium nitrobenzoates. These differences are critical for purification techniques like fractional crystallization and for predicting their behavior in various solvents and reaction conditions.

| Property | Sodium 2-nitrobenzoate (ortho) | Sodium 3-nitrobenzoate (meta) | Sodium 4-nitrobenzoate (para) |

| Molecular Formula | C₇H₄NNaO₄[3] | C₇H₄NNaO₄[4] | C₇H₄NNaO₄[5] |

| Molecular Weight | 189.10 g/mol [3] | 189.10 g/mol [4] | 189.10 g/mol [5] |

| CAS Number | 17264-82-3[3] | 827-95-2[4] | 3847-57-2[3][5] |

| Appearance | Crystalline solid | Off-white to yellow crystalline solid[4][6] | Crystalline solid |

| Melting Point | >300°C | >300°C[4] | >300°C |

| Water Solubility | Soluble | Soluble (10.9 g/L)[4][6] | Soluble |

Structural Influence on Electronic Properties and Reactivity

The nitro group is a potent electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution. This effect is mediated by two mechanisms: the inductive effect (-I) and the resonance effect (-M). The interplay of these effects differs for each isomer, governing their reactivity.

-

Ortho- and Para- Isomers: In these positions, the nitro group exerts both a strong inductive effect and a strong resonance effect. The resonance effect delocalizes the positive charge of the carbocation intermediate during electrophilic attack, but it creates a highly unstable resonance structure where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group.[7] This makes ortho and para substitution less favorable.

-

Meta- Isomer: From the meta position, the nitro group exerts only its inductive effect; the resonance effect does not extend to this position.[8] While the inductive effect still deactivates the ring, it avoids the highly destabilizing resonance structure seen in ortho/para attack. Consequently, electrophilic substitution on a nitro-substituted ring preferentially occurs at the meta position.[7][9]

-

Steric Hindrance: The ortho-isomer is subject to significant steric hindrance due to the proximity of the bulky nitro and carboxylate groups. This can influence the planarity of the molecule and affect its interaction with reagents and its crystal packing.

Caption: Logical flow of electrophilic substitution on a nitro-substituted ring.

Spectroscopic Differentiation

Spectroscopic methods are essential for distinguishing between the isomers.

-

¹H NMR Spectroscopy: The symmetry of the molecule has a profound impact on the proton NMR spectrum. The para-isomer, being the most symmetrical, typically displays the simplest spectrum, often showing two distinct doublets in the aromatic region. The ortho- and meta-isomers are less symmetrical and thus exhibit more complex splitting patterns, making their spectra more challenging to interpret. The electron-withdrawing nature of the nitro group generally causes protons ortho and para to it to shift downfield (to a higher ppm value).[10]

-

FT-IR Spectroscopy: All isomers exhibit characteristic strong absorption bands for the nitro group's asymmetric and symmetric stretching vibrations (typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively) and for the carboxylate group.[11] While these bands are present in all three isomers, their exact wavenumbers and the fingerprint region can show subtle differences due to the varied electronic environments and steric interactions.[12]

Experimental Protocols

The synthesis of sodium nitrobenzoates typically involves the preparation of the corresponding nitrobenzoic acid, followed by neutralization with a sodium base.

Protocol: Synthesis of Sodium 4-nitrobenzoate

This protocol details the synthesis starting from p-nitrotoluene, a common and efficient method for the para-isomer.[13]

Step 1: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-nitrotoluene, sodium dichromate, and water.

-

With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. The reaction is highly exothermic and the temperature must be controlled.

-

Once the addition is complete, heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude p-nitrobenzoic acid.

-

Collect the crude product by vacuum filtration and wash with cold water.

Step 2: Purification of p-Nitrobenzoic Acid

-

Dissolve the crude product in a 5% sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with dilute sulfuric acid to re-precipitate the pure p-nitrobenzoic acid.

-

Collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry completely.

Step 3: Neutralization to Sodium 4-nitrobenzoate

-

Suspend the purified p-nitrobenzoic acid in water.

-

Stoichiometrically add a solution of sodium hydroxide with stirring until the acid is completely dissolved and the solution is neutral (pH ~7).

-

The resulting aqueous solution contains sodium 4-nitrobenzoate. The salt can be isolated by evaporation of the water.

Protocol: Synthesis of Sodium 3-nitrobenzoate

This protocol involves the saponification of the corresponding methyl ester.[14]

-

In a round-bottom flask, dissolve methyl 3-nitrobenzoate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to boiling under reflux until the saponification is complete, indicated by the disappearance of the oily ester layer.

-

The resulting solution contains sodium 3-nitrobenzoate and methanol.

-

The salt can be used in solution or isolated by removing the solvent under reduced pressure.

Caption: Experimental workflow for the synthesis of sodium 4-nitrobenzoate.

Conclusion

The structural isomerism of this compound provides a classic example of how the positional arrangement of functional groups on an aromatic ring profoundly alters a molecule's identity. The ortho-, meta-, and para-isomers, while sharing the same molecular formula, exhibit distinct physicochemical properties, spectroscopic signatures, and chemical reactivities. These differences are primarily governed by the interplay of electronic and steric effects originating from the nitro and carboxylate groups. A thorough understanding of these structural nuances is paramount for professionals in chemical synthesis and drug development, as it informs the choice of synthetic routes, purification strategies, and the design of new molecular entities.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Sodium 3-nitrobenzoate | 827-95-2 [chemicalbook.com]

- 5. Sodium 4-nitrobenzoate | C7H4NNaO4 | CID 77456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium 3-nitrobenzoate CAS#: 827-95-2 [m.chemicalbook.com]

- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 8. quora.com [quora.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chegg.com [chegg.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

CAS number and IUPAC name for sodium p-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

This document provides the key chemical identifiers for sodium p-nitrobenzoate, a compound relevant in various research and development applications.

Chemical Identification

The following table summarizes the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name for sodium p-nitrobenzoate.

| Identifier | Value |

| CAS Number | 3847-57-2[1][2][3][4] |

| IUPAC Name | sodium 4-nitrobenzoate[1][3][5] |

Synonyms for this compound include sodium 4-nitrobenzoate, 4-Nitrobenzoic acid sodium salt, and p-Nitrobenzoic acid sodium salt[1][2]. The molecular formula for sodium p-nitrobenzoate is C₇H₄NNaO₄[3][4].

References

- 1. Cas 3847-57-2,sodium 4-nitrobenzoate | lookchem [lookchem.com]

- 2. SODIUM 4-NITROBENZOATE [drugfuture.com]

- 3. Sodium 4-nitrobenzoate | C7H4NNaO4 | CID 77456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sodium 4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. Sodium 4-nitrobenzoate | 3847-57-2 [sigmaaldrich.com]

An In-depth Technical Guide to Sodium m-Nitrobenzoate: Molecular Weight, Formula, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of sodium m-nitrobenzoate, a key organic intermediate in the pharmaceutical and dye industries. This document outlines its molecular characteristics, provides key quantitative data, and describes relevant experimental protocols for its synthesis and analysis.

Core Molecular Information

Sodium m-nitrobenzoate, systematically named sodium 3-nitrobenzoate, is the sodium salt of m-nitrobenzoic acid. Its chemical structure consists of a benzene ring substituted with a carboxylate group and a nitro group at the meta position.

Table 1: Molecular and Physicochemical Properties of Sodium m-Nitrobenzoate

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₄NNaO₄ | |

| Molecular Weight | 189.10 g/mol (anhydrous) | |

| 191.12 g/mol (hydrated) | ||

| Appearance | Off-white to yellowish-white crystalline solid | |

| Melting Point | >300 °C | |

| Solubility in Water | 10.9 g/L | |

| pKa of Conjugate Acid (m-nitrobenzoic acid) | 3.47 |

Experimental Protocols

Synthesis of Sodium m-Nitrobenzoate

The synthesis of sodium m-nitrobenzoate is typically achieved through a two-step process: the nitration of a suitable benzoic acid derivative followed by neutralization. A common route involves the nitration of methyl benzoate to methyl m-nitrobenzoate, followed by saponification and neutralization.

Step 1: Nitration of Methyl Benzoate to Methyl m-Nitrobenzoate

This procedure is adapted from established organic synthesis protocols.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

-

Reaction: To a separate flask containing methyl benzoate, also cooled in an ice bath, slowly add the nitrating mixture while maintaining a low temperature (typically below 15°C) to control the exothermic reaction and favor the formation of the meta isomer.

-

Work-up: After the addition is complete, the reaction mixture is stirred for a period before being poured onto crushed ice, causing the precipitation of crude methyl m-nitrobenzoate.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like methanol.

Step 2: Saponification of Methyl m-Nitrobenzoate and Formation of Sodium m-Nitrobenzoate

-

Saponification: The purified methyl m-nitrobenzoate is refluxed with an aqueous solution of sodium hydroxide. This hydrolysis reaction cleaves the ester bond, yielding sodium m-nitrobenzoate and methanol.

-

Isolation: After the reaction is complete, the solution is cooled. The sodium m-nitrobenzoate can be isolated by evaporation of the solvent or by precipitation through the addition of a suitable anti-solvent. For purification, recrystallization from water or an alcohol-water mixture can be performed.

Alternatively, m-nitrobenzoic acid can be directly neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous solution.

Protocol for Neutralization of m-Nitrobenzoic Acid:

-

Dissolve a known quantity of m-nitrobenzoic acid in a minimal amount of a suitable solvent, such as ethanol or hot water.

-

Prepare a stoichiometric aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the m-nitrobenzoic acid solution with stirring.

-

Monitor the pH of the solution. The endpoint is reached when the solution is neutral (pH ~7).

-

The resulting solution contains sodium m-nitrobenzoate. The solid product can be obtained by evaporation of the solvent.

Analytical Methods

The purity and identity of sodium m-nitrobenzoate can be assessed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A common method for the analysis of sodium m-nitrobenzoate involves reverse-phase HPLC with a C18 column and a UV detector. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can be used for the sensitive detection and identification of sodium m-nitrobenzoate and its related impurities. Electrospray ionization (ESI) is a suitable ionization technique for this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, analyzed product.

Biological Activity and Signaling Pathways

While sodium m-nitrobenzoate is a widely used intermediate, specific studies detailing its direct interaction with and modulation of biological signaling pathways are not extensively available in the public domain. However, research into nitroaromatic compounds, including nitrobenzoic acid derivatives, has indicated potential biological activities. For instance, some nitrobenzoates have been investigated for their antimicrobial properties, including activity against M. tuberculosis. The biological effects are often attributed to the nitro group, which can undergo metabolic reduction to form reactive intermediates. It is important to note that some nitroaromatic compounds have been associated with hepatotoxic effects.

A comprehensive understanding of the specific signaling pathways affected by sodium m-nitrobenzoate would require further dedicated toxicological and pharmacological research. Currently, no specific signaling pathway has been described for this compound in the scientific literature. Researchers in drug development should consider the general toxicological profile of nitroaromatic compounds when handling and investigating sodium m-nitrobenzoate.

Solubility of Sodium Nitrobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available data on the solubility of sodium nitrobenzoate isomers (ortho-, meta-, and para-) in organic solvents. Due to a notable scarcity of comprehensive quantitative data in publicly accessible literature, this document consolidates the existing qualitative and limited quantitative information. Furthermore, it outlines a standardized experimental protocol for determining solid-solute solubility to encourage and facilitate further research in this area. This guide is intended to be a foundational resource for researchers and professionals in pharmaceutical development and chemical synthesis, highlighting a significant gap in the chemical literature and providing the methodological framework to address it.

Introduction

Sodium nitrobenzoates are important intermediates in the synthesis of various pharmaceuticals, dyes, and other agrochemicals. Their solubility characteristics in different solvent systems are critical for process design, purification, and formulation development. The position of the nitro group on the benzene ring (ortho, meta, or para) significantly influences the molecule's polarity, crystal lattice energy, and, consequently, its solubility. A thorough understanding of their solubility in a range of organic solvents is essential for optimizing reaction conditions, developing crystallization processes, and formulating drug products.

This guide aims to present the currently available solubility data for this compound isomers and to provide a general methodology for its experimental determination.

Solubility Data of this compound Isomers

The solubility of this compound isomers in organic solvents is not extensively documented in the scientific literature. The available data is sparse and primarily qualitative. The following table summarizes the information gathered from various sources. It is important to note that much of the available data pertains to solubility in water.

| Isomer | Solvent | Temperature (°C) | Solubility | Data Type |

| Sodium 4-nitrobenzoate | Water | Not Specified | 0.731 mg/mL[1] | Quantitative |

| Ethanol | Not Specified | Slightly Soluble[2] | Qualitative | |

| Sodium 3-nitrobenzoate | Water | Not Specified | 10.9 g/L[3][4] | Quantitative |

| Sodium o-nitrobenzoate | - | - | No Data Available | - |

Note: The solvent for the quantitative data of Sodium 3-nitrobenzoate was not explicitly stated in the source but is presumed to be water based on the context.

The lack of comprehensive, quantitative data for the solubility of these compounds in common organic solvents such as alcohols, ketones, esters, and ethers represents a significant knowledge gap for chemists and pharmaceutical scientists.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is considered the "gold standard" for solubility determination due to its reliability and accuracy.

3.1. Materials and Equipment

-

This compound isomer (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Constant temperature incubator/shaker or water bath

-

Screw-capped vials (e.g., 20 mL glass vials with PTFE-lined caps)

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the this compound isomer to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator/shaker or a thermostatically controlled water bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the settled solid, the pipette tip should be positioned in the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of the this compound in the solvent at the given temperature using the following formula, taking into account the dilution factor:

S = Cmeasured × Dilution Factor

Where:

-

S is the solubility (e.g., in mg/mL or g/L)

-

Cmeasured is the concentration of the diluted sample determined from the analytical method

-

Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

References

Core Thermal Decomposition Analysis of Sodium Nitrobenzoate: A Technical Guide

Introduction

Sodium nitrobenzoates are organic compounds with applications in various fields, including as intermediates in the synthesis of pharmaceuticals and dyes. An understanding of their thermal stability and decomposition characteristics is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the analytical techniques used to characterize the thermal decomposition of these materials, leveraging data from their parent compounds, the nitrobenzoic acids.

The primary techniques discussed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). This guide will detail the experimental protocols for these methods and present the expected quantitative data for the three isomers of nitrobenzoic acid: ortho (o-), meta (m-), and para (p-).

Experimental Protocols

A precise and standardized experimental protocol is critical for obtaining reproducible and comparable data in thermal analysis. The following protocols are adapted for the analysis of energetic materials like nitroaromatic compounds.

1.1. Sample Preparation

-

Samples of sodium nitrobenzoate should be of high purity.

-

The samples should be finely ground to ensure uniform heat distribution.

-

Due to the potential for hygroscopicity, samples should be dried in a vacuum oven at a temperature below their decomposition point prior to analysis.

1.2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These analyses are often performed simultaneously using a TGA/DSC instrument.

-

Instrument: A calibrated TGA/DSC instrument.

-

Crucible: Gold-plated copper or aluminum crucibles are recommended for their inertness. For DSC experiments, hermetically sealed crucibles can be used to prevent the loss of volatile decomposition products.

-

Sample Mass: A small sample mass of 1-5 mg is used to minimize thermal gradients and the risk of energetic decomposition.

-

Atmosphere: A high-purity inert atmosphere, typically nitrogen or argon, is used to prevent oxidative decomposition. A constant flow rate of 20-50 mL/min is maintained.

-

Heating Rate: A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to determine the kinetic parameters of decomposition.

-

Temperature Range: Typically from ambient temperature to around 600 °C, or until the decomposition is complete.

1.3. Evolved Gas Analysis (EGA)

EGA is typically performed by coupling the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS: Provides information on the mass-to-charge ratio of the evolved gases, allowing for the identification of small gaseous molecules.

-

TGA-FTIR: Identifies the functional groups present in the evolved gases, which is particularly useful for identifying larger organic fragments.

-

Transfer Line: The transfer line between the TGA and the spectrometer must be heated to prevent condensation of the decomposition products.

Data Presentation: Thermal Decomposition of Nitrobenzoic Acid Isomers

The following tables summarize the quantitative data obtained from the thermal analysis of o-, m-, and p-nitrobenzoic acid. This data provides a baseline for what might be expected from their corresponding sodium salts.

Table 1: Decomposition Temperatures of Nitrobenzoic Acid Isomers at a Heating Rate of 10 °C/min

| Isomer | Onset Temperature (°C) | Peak Temperature (°C) |

| o-Nitrobenzoic Acid | ~147 | ~200 |

| m-Nitrobenzoic Acid | ~140 | ~185 |

| p-Nitrobenzoic Acid | ~240 | ~280 |

Table 2: Kinetic Parameters of Thermal Decomposition of Nitrobenzoic Acid Isomers

| Isomer | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| o-Nitrobenzoic Acid | 110 - 130 | 10¹⁰ - 10¹² |

| m-Nitrobenzoic Acid | 120 - 140 | 10¹¹ - 10¹³ |

| p-Nitrobenzoic Acid | 150 - 170 | 10¹³ - 10¹⁵ |

Table 3: Primary Gaseous Products from the Decomposition of Nitroaromatic Compounds

| Gaseous Product | Chemical Formula |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Nitrogen Oxides | NOₓ (NO, NO₂) |

| Water | H₂O |

Note: The exact values can vary depending on the specific experimental conditions.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the typical workflow for the thermal decomposition analysis of this compound.

3.2. Generalized Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple steps. The following diagram illustrates a generalized pathway. For this compound, the initial step would likely be the cleavage of the C-NO₂ bond or decarboxylation.

Interpretation of Results and Concluding Remarks

The thermal decomposition of sodium nitrobenzoates is expected to be an exothermic process, releasing significant energy. The position of the nitro group on the benzene ring will influence the thermal stability, with the para isomer of the parent acid being the most stable.

The data and protocols presented in this guide, based on the nitrobenzoic acids, serve as a robust starting point for researchers, scientists, and drug development professionals. However, it is imperative to conduct experimental studies on the specific this compound isomers of interest to obtain accurate and reliable data for safety assessments and process optimization. The methodologies outlined here provide a clear framework for such investigations.

Spectroscopic Analysis of Sodium Nitrobenzoate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the ortho-, meta-, and para-isomers of sodium nitrobenzoate. It includes a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, detailed experimental protocols for data acquisition, and a discussion of the key spectral features. This document is intended to serve as a valuable resource for the structural elucidation and characterization of these compounds in research and development settings.

Introduction

Sodium nitrobenzoates are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals. Accurate and thorough characterization of these molecules is crucial for quality control and regulatory purposes. Spectroscopic techniques such as NMR, IR, and UV-Vis provide a wealth of information regarding the molecular structure, functional groups, and electronic properties of these compounds. This guide summarizes the key spectroscopic data for the three positional isomers of this compound.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for sodium 2-nitrobenzoate, sodium 3-nitrobenzoate, and sodium 4-nitrobenzoate. Please note that the exact chemical shifts and absorption maxima can vary slightly depending on the solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are sensitive to the electronic environment of the nuclei. For the sodium nitrobenzoates, the spectra are typically recorded in deuterated solvents such as DMSO-d6 or D2O.

Table 1: 1H NMR Spectroscopic Data (δ, ppm)

| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | Solvent |

| Sodium 2-nitrobenzoate | - | ~7.75 (ddd) | ~7.65 (td) | ~7.85 (td) | ~8.00 (dd) | DMSO-d6 |

| Sodium 3-nitrobenzoate | ~8.45 (t) | - | ~8.15 (ddd) | ~7.70 (t) | ~8.10 (ddd) | D2O |

| Sodium 4-nitrobenzoate | ~8.20 (d) | ~8.00 (d) | - | ~8.00 (d) | ~8.20 (d) | DMSO-d6 |

Note: The absence of the acidic proton from the carboxylic acid is a key indicator of salt formation.

Table 2: 13C NMR Spectroscopic Data (δ, ppm)

| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | Solvent |

| Sodium 2-nitrobenzoate | ~133.0 | ~148.5 | ~124.0 | ~132.5 | ~129.0 | ~130.5 | ~168.0 | DMSO-d6 |

| Sodium 3-nitrobenzoate | ~135.0 | ~123.0 | ~148.0 | ~127.0 | ~129.5 | ~134.5 | ~169.0 | D2O |

| Sodium 4-nitrobenzoate | ~140.0 | ~129.5 | ~123.5 | ~150.0 | ~123.5 | ~129.5 | ~168.5 | DMSO-d6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands for sodium nitrobenzoates are those associated with the carboxylate and nitro groups.

Table 3: Key FTIR Absorption Bands (cm-1)

| Isomer | Asymmetric COO- Stretch | Symmetric COO- Stretch | Asymmetric NO2 Stretch | Symmetric NO2 Stretch | C-H (Aromatic) |

| Sodium 2-nitrobenzoate | ~1580-1610 | ~1380-1410 | ~1520-1550 | ~1340-1360 | ~3050-3100 |

| Sodium 3-nitrobenzoate | ~1590-1620 | ~1390-1420 | ~1525-1555 | ~1345-1365 | ~3050-3100 |

| Sodium 4-nitrobenzoate | ~1600-1630 | ~1395-1425 | ~1515-1545 | ~1340-1360 | ~3050-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the conjugation and the presence of chromophores.

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

| Isomer | π → π* Transition | n → π* Transition (NO2) | Solvent |

| Sodium 2-nitrobenzoate | ~210-220 | ~270-280 | Water |

| Sodium 3-nitrobenzoate | ~215-225 | ~260-270 | Water |

| Sodium 4-nitrobenzoate | ~265-275 | Not clearly resolved | Water |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming.

-

Data Acquisition:

-

1H NMR: A standard one-pulse experiment is typically performed. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

13C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of 13C, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are typically required.[2]

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm-1. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., deionized water or methanol) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record the baseline. Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The absorbance values can be used for quantitative analysis using the Beer-Lambert law if a calibration curve is constructed.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

Quantum Chemical Calculations for Sodium Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of sodium nitrobenzoate. While direct, extensive literature on the quantum chemical properties of this compound is sparse, this guide leverages established computational methodologies and experimental data from its parent compounds, the nitrobenzoic acids, to present a robust framework for its theoretical investigation. Such studies are crucial for understanding the molecule's structure, stability, and electronic properties, which are in turn vital for its applications in pharmaceuticals, chemical synthesis, and materials science.[1][2]

Introduction to Quantum Chemical Analysis of this compound

This compound, existing as ortho-, meta-, and para-isomers, is an important organic intermediate used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[2] Quantum chemical calculations offer a powerful, non-experimental method to elucidate its fundamental properties at the molecular level. These computational techniques allow for the prediction of molecular geometry, vibrational frequencies (infrared and Raman spectra), electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and molecular electrostatic potential. This data is invaluable for predicting the reactivity, stability, and potential intermolecular interactions of this compound, thereby guiding research and development in its various applications.

The computational approach typically involves Density Functional Theory (DFT), a method that has proven to be highly accurate for molecules of this type.[1][3][4] The results from these calculations are most powerful when they can be correlated with experimental data, such as that obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy.

Computational Methodologies

A typical quantum chemical investigation of this compound would follow a structured workflow, beginning with the construction of the molecule in silico and proceeding through geometry optimization and property calculations.

Density Functional Theory (DFT)

DFT is the most common and reliable method for this type of analysis. The choice of functional and basis set is critical for obtaining accurate results.

-

Functionals : Hybrid functionals such as B3LYP and B3PW91 are widely used for aromatic compounds as they provide a good balance between accuracy and computational cost.[1][5]

-

Basis Sets : Pople-style basis sets, such as 6-311++G**, are recommended.[1][3][4][5] The inclusion of diffuse functions ( ++ ) is important for accurately describing the anionic carboxylate group, while polarization functions ( ** ) are necessary for describing the bonding in the nitro group and the aromatic ring.

The general logical relationship for a DFT calculation is as follows:

Predicted Molecular Properties

The following sections detail the key properties that can be determined through quantum chemical calculations, with illustrative data drawn from studies on the highly related nitrobenzoic acids.

Optimized Molecular Geometry

Geometry optimization provides the equilibrium structure of the molecule, corresponding to a minimum on the potential energy surface. This yields precise bond lengths and angles. For the nitrobenzoate anion, the key parameters of interest are the C-C bond lengths within the aromatic ring, the C-N and N-O bond lengths of the nitro group, and the C-C and C-O bond lengths of the carboxylate group.

Below is a table of calculated bond lengths for 3-nitrobenzoic acid, which serves as a close approximation for the anionic component of sodium 3-nitrobenzoate.

| Bond | HF/6-311++G** (Å) | B3PW91/6-311++G** (Å) | B3LYP/6-311++G** (Å) | Experimental (Å) |

| C1-C2 | 1.387 | 1.394 | 1.397 | 1.383 |

| C2-C3 | 1.378 | 1.384 | 1.387 | 1.390 |

| C3-C4 | 1.384 | 1.390 | 1.392 | 1.385 |

| C1-C7 | 1.491 | 1.488 | 1.491 | 1.488 |

| C7-O9 | 1.183 | 1.205 | 1.206 | 1.242 |

| C7-O10 | 1.326 | 1.349 | 1.355 | 1.287 |

Table 1: A selection of calculated and experimental bond lengths for 3-nitrobenzoic acid. The numbering corresponds to standard atom labeling schemes. Data sourced from Samsonowicz et al. (2006).[1]

For this compound, one would expect the two C-O bonds of the carboxylate group to become more equivalent in length upon deprotonation, as compared to the distinct C=O and C-OH bonds in the acid form.

Vibrational Analysis (FTIR and Raman Spectra)

Frequency calculations are performed on the optimized geometry to predict the vibrational modes of the molecule. These theoretical frequencies correspond to the peaks observed in experimental FTIR and Raman spectra. It is standard practice to scale the calculated harmonic frequencies by an empirical factor (typically ~0.96 for B3LYP) to better match the anharmonicity of real vibrations.

Key vibrational modes for this compound include:

-

NO₂ Group Vibrations : Symmetric and asymmetric stretching modes, typically appearing in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹ respectively.

-

COO⁻ Group Vibrations : Symmetric and asymmetric stretching of the carboxylate group, with the symmetric stretch often observed around 1395 cm⁻¹.[6][7]

-

Aromatic Ring Vibrations : C-H and C=C stretching modes, as well as in-plane and out-of-plane bending modes.

| Vibrational Mode | 4-Methyl-3-Nitrobenzoic Acid (Calculated, Scaled cm⁻¹) | 4-Methyl-3-Nitrobenzoic Acid (Experimental FTIR, cm⁻¹) | p-Nitrobenzoic Acid Sodium Salt (Experimental Raman, cm⁻¹) |

| NO₂ Asymmetric Stretch | 1533 | 1533 | 1355 (likely symmetric) |

| Aromatic C=C Stretch | 1600 (approx.) | 1600 (approx.) | 1600 |

| COO⁻ Symmetric Stretch | N/A (Acid form) | N/A (Acid form) | 1395 |

| NO₂ Bending | 805 | 805 | 875 |

Table 2: Comparison of selected calculated and experimental vibrational frequencies. The data for 4-methyl-3-nitrobenzoic acid is from Govindaraju et al. (2014)[3], and for sodium p-nitrobenzoate from Boerio & Arman (1986).[6]

Electronic Properties and Reactivity

The energies of the HOMO and LUMO are critical indicators of a molecule's electronic behavior.[8] The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.[8]

-

Large HOMO-LUMO gap : Implies high stability and low reactivity.

-

Small HOMO-LUMO gap : Implies low stability and high reactivity, indicating that the molecule is more easily polarized and can readily undergo electronic transitions.[8]

For a drug development professional, a smaller HOMO-LUMO gap might suggest higher biological activity, as the molecule can more readily interact with biological targets.[9]

| Property | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron (ionization potential). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron (electron affinity). |

| ΔE (Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[10] |

Table 3: Key parameters from Frontier Molecular Orbital (HOMO-LUMO) analysis.

Experimental Protocols

To validate the results of quantum chemical calculations, experimental data is essential. The primary techniques used for this purpose are FTIR and Raman spectroscopy.

Synthesis of this compound

A standard laboratory synthesis involves the neutralization of the corresponding nitrobenzoic acid with a stoichiometric amount of sodium hydroxide in a suitable solvent, such as an acetone/water mixture.[11]

Protocol:

-

Dissolve the desired isomer of nitrobenzoic acid (e.g., 4-nitrobenzoic acid) in acetone.

-

Add an equimolar amount of aqueous sodium hydroxide solution dropwise while stirring.

-

Continue stirring at room temperature (e.g., 20°C) for a set period.

-

The this compound salt, if it precipitates, can be collected by filtration, washed with a small amount of cold solvent, and dried. If it remains in solution, the solvent can be removed under reduced pressure.

FTIR and Raman Spectroscopy

FTIR Spectroscopy:

-

Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the dried this compound sample is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000–400 cm⁻¹.[1][3] A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation : A small amount of the solid this compound powder is placed in a glass capillary tube or on a microscope slide.

-

Data Acquisition : The sample is placed in the spectrometer and irradiated with a monochromatic laser source. The scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the FTIR spectrum.[1][3]

Conclusion

Quantum chemical calculations, particularly using DFT methods like B3LYP/6-311++G**, provide a powerful and predictive tool for understanding the molecular structure, vibrational properties, and electronic characteristics of this compound. By using data from closely related nitrobenzoic acids as a proxy, this guide outlines the expected methodologies and outcomes of such a computational study. The combination of these theoretical predictions with experimental validation from FTIR and Raman spectroscopy offers a comprehensive approach to characterizing this important chemical intermediate, providing valuable insights for its application in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. ossila.com [ossila.com]

- 11. sodium 4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Sodium 3-Nitrobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sodium 3-nitrobenzoate is a versatile organic intermediate recognized for its role in the synthesis of a wide array of chemical compounds.[1][2] Its unique molecular structure, featuring both a nitro group and a sodium carboxylate on a benzene ring, makes it a valuable precursor in the production of pharmaceuticals, dyes, and agrochemicals.[1][3][4] While often utilized as a building block, the inherent reactivity of the nitrobenzoate scaffold is central to its synthetic utility, particularly in nucleophilic aromatic substitution (SNAr) reactions.[1][3] These application notes provide an overview of the reactivity of nitrobenzoates and detailed protocols for their use in key organic transformations.

I. Core Application: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group (-NO₂) activates the aromatic ring of nitrobenzoates, making them susceptible to nucleophilic attack.[5][6] This characteristic is fundamental to their application in SNAr reactions, a powerful method for the formation of carbon-heteroatom and carbon-carbon bonds in the synthesis of highly functionalized aromatic compounds. The reaction generally proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][5]

The general workflow for a typical SNAr reaction involving a nitrobenzoate substrate is outlined below.

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction on a nitro-substituted aromatic ring.

II. Experimental Protocols

While sodium 3-nitrobenzoate itself is often used as a starting material for further transformations, the following protocols for related nitrobenzoate esters demonstrate the typical conditions and procedures for SNAr reactions. These methodologies can be adapted for various nitrobenzoate substrates and nucleophiles.

Protocol 1: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate [3]

This protocol details the reaction of methyl 4-fluoro-3-nitrobenzoate with benzylamine, showcasing a typical SNAr reaction with an amine nucleophile.

Materials:

-

Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 4-fluoro-3-nitrobenzoate in DMF, add benzylamine and potassium carbonate.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl 4-(benzylamino)-3-nitrobenzoate as a yellow solid.

Protocol 2: Synthesis of Methyl 2-(Piperidin-1-yl)-4-nitrobenzoate [3]

This protocol describes the reaction of methyl 2-chloro-4-nitrobenzoate with piperidine.

Materials:

-

Methyl 2-chloro-4-nitrobenzoate (1.0 equiv)

-

Piperidine (2.2 equiv)

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve methyl 2-chloro-4-nitrobenzoate in ethanol in a round-bottom flask.

-

Add piperidine to the solution at room temperature.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

III. Quantitative Data

The efficiency of SNAr reactions on nitrobenzoate substrates is influenced by the nature of the nucleophile and the specific reaction conditions. The following table summarizes the yields for the reaction of methyl 4-fluoro-3-nitrobenzoate with various amine nucleophiles.

| Nucleophile | Product | Yield (%) | Reference |

| Benzylamine | Methyl 4-(benzylamino)-3-nitrobenzoate | 93 | [3] |

| Piperidine | Methyl 3-nitro-4-(piperidin-1-yl)benzoate | 95 | [3] |

| Morpholine | Methyl 4-morpholino-3-nitrobenzoate | 91 | [3] |

IV. Applications in Drug Development

SNAr reactions of nitrobenzoates are a cornerstone in medicinal chemistry and drug development.[3] The nitrobenzoate scaffold serves as a versatile starting point for the synthesis of compound libraries for biological screening. For example, this chemistry is instrumental in the synthesis of various antibacterial agents and other pharmaceutically active molecules.[3] The logical flow from a core scaffold to a diverse library of potential drug candidates is depicted below.

V. Broader Synthetic Applications

Beyond its role in SNAr reactions, sodium 3-nitrobenzoate and its derivatives are key intermediates in the synthesis of a variety of organic compounds. They serve as precursors for analgesics and antiseptics in the pharmaceutical industry and are integral to the manufacturing of a wide spectrum of dyes.[1][4] The reactivity of the nitro group also allows for its transformation into other functional groups, further expanding the synthetic utility of this class of compounds.

References

Application Notes and Protocols for the Use of Sodium Nitrobenzoate in Dye Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the utilization of sodium 3-nitrobenzoate as a precursor in the synthesis of azo dyes. The process involves a two-stage chemical transformation: the reduction of the nitro group to an amino group, followed by a diazotization and azo coupling reaction to form the final dye product.

Overview of the Synthesis Pathway

Sodium 3-nitrobenzoate is an important intermediate in the chemical industry, valued for its role in the production of various organic compounds, including dyes.[1][2] The presence of the nitro group makes it a key starting material for the synthesis of aromatic amines, which are essential precursors for azo dyes.[3] The general synthetic route involves the chemical reduction of the nitro group on the benzene ring to an amino group, yielding sodium 3-aminobenzoate. This primary aromatic amine is then diazotized using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[4][5] The resulting diazonium salt is a reactive intermediate that readily couples with an electron-rich aromatic compound (a coupling component) to form a stable azo dye.[3][6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye starting from sodium 3-nitrobenzoate.

Protocol 1: Reduction of Sodium 3-Nitrobenzoate to Sodium 3-Aminobenzoate

This protocol describes the chemical reduction of the nitro group to an amino group.

Materials:

-

Sodium 3-nitrobenzoate

-

A suitable reducing agent (e.g., sodium dithionite, tin(II) chloride, or catalytic hydrogenation)

-

Solvent (e.g., water, ethanol)

-

Acid or base for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

Procedure:

-

Dissolve a specific molar amount of sodium 3-nitrobenzoate in an appropriate solvent in a reaction vessel.

-

Add the chosen reducing agent to the solution. The reaction may be exothermic, so controlled addition and cooling may be necessary.

-

Stir the reaction mixture at a controlled temperature for a specified duration to ensure complete reduction of the nitro group.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH of the solution to precipitate the sodium 3-aminobenzoate.

-

Isolate the product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum.

Protocol 2: Synthesis of an Azo Dye via Diazotization and Azo Coupling

This protocol details the conversion of the synthesized sodium 3-aminobenzoate into an azo dye.

Materials:

-

Sodium 3-aminobenzoate (from Protocol 1)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Coupling component (e.g., 2-naphthol, phenol, or other electron-rich aromatic compounds)[3][4]

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

Part A: Diazotization of Sodium 3-Aminobenzoate

-

In a beaker, dissolve a specific molar amount of sodium 3-aminobenzoate in a mixture of concentrated hydrochloric acid and distilled water.[3]

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is crucial as diazonium salts are unstable at higher temperatures.[3][5]

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[3]

-

Slowly add the sodium nitrite solution dropwise to the cold aminobenzoate solution while maintaining the temperature between 0-5 °C and stirring vigorously.[3]

-

Continue stirring the mixture for an additional 15-20 minutes after the addition of sodium nitrite is complete to ensure the diazotization reaction is complete.[3] The resulting solution contains the diazonium salt and should be used immediately in the next step.[3]

Part B: Azo Coupling Reaction

-

In a separate beaker, dissolve the chosen coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.[4] The alkaline conditions are necessary to activate the coupling component for the electrophilic attack of the diazonium salt.[3]

-

Cool this solution to 0-5 °C in an ice bath.[3]

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[3]

-

A brightly colored precipitate of the azo dye should form immediately.[3][4]

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[3]

-

Isolate the crude dye by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.[3]

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[3]

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of an azo dye from sodium 3-aminobenzoate.

Table 1: Reactant Quantities for Azo Dye Synthesis

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalent | Mass (g) | Volume (mL) |

| Sodium 3-aminobenzoate | 159.11 | 1.0 | User Defined | - |

| Sodium Nitrite | 69.00 | 1.05 | Calculated | - |

| Hydrochloric Acid (conc.) | 36.46 | Excess | - | Calculated |

| 2-Naphthol (Coupling Agent) | 144.17 | 1.0 | Calculated | - |

| Sodium Hydroxide | 40.00 | Excess | Calculated | - |

Table 2: Reaction Conditions

| Step | Parameter | Value |

| Diazotization | Temperature | 0 - 5 °C |

| Reaction Time | 15 - 20 minutes | |

| Azo Coupling | Temperature | 0 - 5 °C |

| Reaction Time | 30 - 60 minutes |

Visualizations

Experimental Workflow for Azo Dye Synthesis

Caption: Workflow for the synthesis of an azo dye from sodium 3-nitrobenzoate.

Chemical Reaction Pathway

Caption: Key chemical transformations in the synthesis of an azo dye.

References

Application Notes and Protocols: The Role of Sodium Nitrobenzoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sodium nitrobenzoate, available as sodium 3-nitrobenzoate and sodium 4-nitrobenzoate, serves as a critical intermediate in the synthesis of a diverse range of pharmaceutical compounds.[1][2] Its utility stems from the presence of the nitro group, which can be readily transformed into an amino group, a key functional group in many active pharmaceutical ingredients (APIs). This transformation opens up synthetic pathways to analgesics, antibiotics, and local anesthetics.[1][2] Furthermore, the aromatic ring of this compound can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on the reduction of the nitro group and its subsequent application in the synthesis of representative pharmaceuticals.

Key Synthetic Applications

The primary application of this compound in pharmaceutical synthesis revolves around the reduction of its nitro group to form sodium aminobenzoate. This transformation is a cornerstone for the synthesis of numerous APIs.

Reduction of this compound to Sodium Aminobenzoate

The conversion of this compound to sodium aminobenzoate is a crucial step. Several methods are available for this reduction, with catalytic hydrogenation and chemical reduction using metals being the most common.

1. Catalytic Hydrogenation: This method offers high yields and clean reaction profiles.

2. Chemical Reduction with Iron: A classic and cost-effective method for nitro group reduction.

Synthesis of Local Anesthetics: Procaine

Procaine, a widely used local anesthetic, can be synthesized from p-nitrobenzoic acid, a derivative of sodium 4-nitrobenzoate. The synthesis involves the reduction of the nitro group to an amine, followed by esterification.[4][5][6][7] Procaine functions by blocking voltage-gated sodium channels in nerve cell membranes, thereby inhibiting the propagation of nerve impulses.[8][9]

Synthesis of Antibacterial Agents: Triclosan